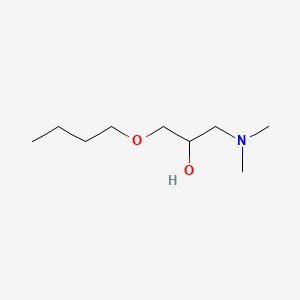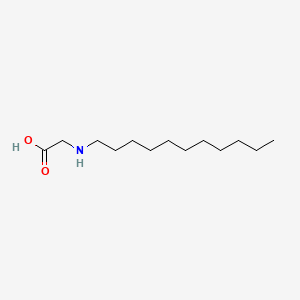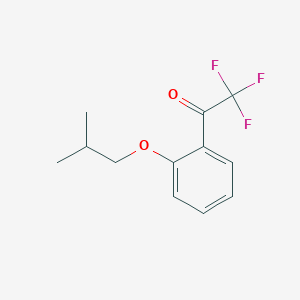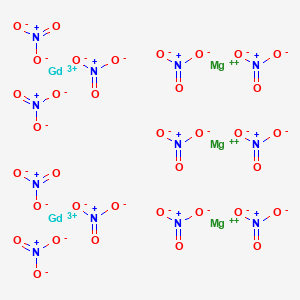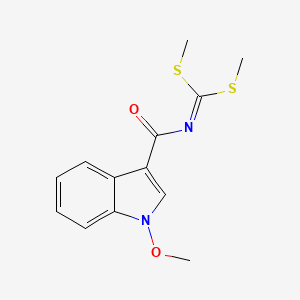
Methoxybrassenin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methoxybrassenin B is an indole phytoalexin, a type of secondary metabolite produced by plants in response to stress, such as microbial infection. It is specifically found in Brassica plants, which include vegetables like broccoli, cabbage, and cauliflower. This compound has garnered attention due to its significant antiproliferative activity, making it a promising candidate for cancer research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methoxybrassenin B can be synthesized from 1-substituted indole-3-carboxaldehydes and carboxylic acids as key intermediates. The synthesis involves a series of reactions, including condensation and cyclization, under controlled conditions . The reaction typically requires the use of solvents like methanol and catalysts to facilitate the process.
Industrial Production Methods
While there is limited information on the industrial production of this compound, it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methoxybrassenin B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its properties.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, leading to the formation of analogs with varied activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure optimal yields.
Major Products Formed
For example, glycosylated analogs of this compound have shown enhanced antiproliferative activity .
Wissenschaftliche Forschungsanwendungen
Methoxybrassenin B has a wide range of scientific research applications, including:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of indole phytoalexins.
Biology: this compound is used to investigate plant defense mechanisms and the role of phytoalexins in stress responses.
Medicine: Due to its antiproliferative activity, this compound is being explored as a potential anticancer agent.
Industry: this compound and its derivatives could be used in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Methoxybrassenin B involves its interaction with cellular targets, leading to the inhibition of cell proliferation. It is believed to interfere with key signaling pathways and enzymes involved in cell growth and division. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound may inhibit topoisomerase I, an enzyme critical for DNA replication .
Vergleich Mit ähnlichen Verbindungen
Methoxybrassenin B can be compared with other indole phytoalexins, such as:
Brassinin: Another indole phytoalexin with similar antiproliferative properties.
Spirobrassinin: Known for its unique spirocyclic structure and biological activity.
Camalexin: A well-studied phytoalexin with potent antimicrobial and anticancer properties.
This compound stands out due to its methoxy group, which enhances its lipophilicity and biological activity compared to its analogs .
Eigenschaften
CAS-Nummer |
142449-75-0 |
|---|---|
Molekularformel |
C13H14N2O2S2 |
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
N-[bis(methylsulfanyl)methylidene]-1-methoxyindole-3-carboxamide |
InChI |
InChI=1S/C13H14N2O2S2/c1-17-15-8-10(9-6-4-5-7-11(9)15)12(16)14-13(18-2)19-3/h4-8H,1-3H3 |
InChI-Schlüssel |
NFGCTENDKLNJTI-UHFFFAOYSA-N |
Kanonische SMILES |
CON1C=C(C2=CC=CC=C21)C(=O)N=C(SC)SC |
melting_point |
73 - 74 °C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


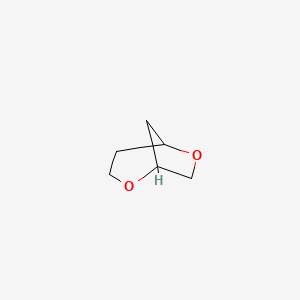

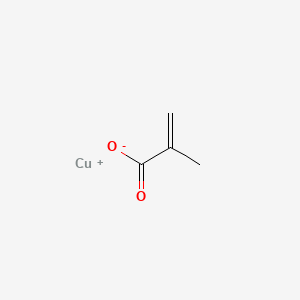

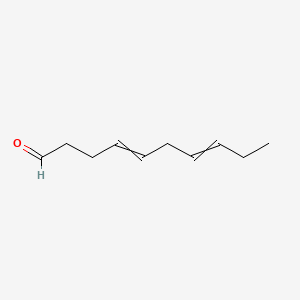


![N-[2-[(2-Aminoethyl)amino]ethyl]salicylamide](/img/structure/B12655778.png)

